2,3-dihydro-1H-indole-5-sulfonyl fluoride
Description
Significance of Indole (B1671886) and Sulfonyl Fluoride (B91410) Moieties in Chemical Research
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis. rjptonline.orgresearchgate.net It is a "privileged scaffold," meaning it is a structural framework that can bind to multiple, diverse biological targets. rjptonline.org This versatility arises from its unique electronic properties and its ability to participate in various intermolecular interactions. The indole ring is a key component in a vast array of natural compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.gov Its derivatives form the basis for numerous pharmaceuticals with applications ranging from anticancer agents like vinblastine (B1199706) to anti-inflammatory drugs. nih.govctppc.org The study of indole chemistry began with the investigation of the dye indigo, leading to its synthesis by Adolf von Baeyer in 1866. safrole.com Today, the development of new methods for synthesizing and functionalizing the indole core remains an active and vital area of research. researchgate.net
The sulfonyl fluoride moiety (–SO₂F) has emerged as a functional group of immense interest, particularly in chemical biology and drug discovery. nih.gov These compounds exhibit a unique balance of stability and reactivity; they are generally stable under physiological conditions, including being resistant to hydrolysis, yet can be activated to react with specific nucleophilic amino acid residues in proteins. rsc.orgnih.gov This "tunable" reactivity makes sulfonyl fluorides excellent "warheads" for covalent inhibitors and reactive probes to study protein function. rsc.org They are known to covalently modify not just reactive serine residues but also threonine, lysine (B10760008), tyrosine, cysteine, and histidine, expanding their utility beyond traditional protease inhibitors. rsc.orgenamine.net
Overview of 2,3-dihydro-1H-indole-5-sulfonyl fluoride as a Research Compound
This compound, also known as indoline-5-sulfonyl fluoride, combines the structural features of the reduced indole core (indoline) with the reactive potential of the sulfonyl fluoride group. This specific combination makes it a valuable building block in synthetic and medicinal chemistry. The indoline (B122111) structure provides a three-dimensional scaffold that can be further elaborated, while the sulfonyl fluoride group, positioned on the benzene (B151609) ring, serves as a reactive handle for conjugation or covalent modification of biological targets.
As a research compound, it is primarily used as an intermediate for the synthesis of more complex molecules. For instance, derivatives of indoline-2,3-dione bearing a sulfonyl group have been synthesized and investigated for their potential biological activities. mdpi.com The sulfonyl fluoride moiety allows for its incorporation into larger structures through reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the rapid assembly of molecular libraries for screening purposes.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2169128-34-9 |
| Molecular Formula | C₈H₈FNO₂S |
| Molecular Weight | 201.22 g/mol |
| Synonyms | Indoline-5-sulfonyl fluoride |
This data is compiled from publicly available chemical databases.
Historical Context and Key Developments in Sulfonyl Fluoride Chemistry
The chemistry of sulfonyl fluorides dates back nearly a century, with early methods involving the fluorosulfonylation of arenes using fluorosulfonic acid. researchgate.net For many years, they were considered relatively inert compared to their more reactive sulfonyl chloride counterparts. However, this perception began to change as their unique reactivity profile became better understood.
A paradigm shift occurred in 2014 when K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of click reactions. researchgate.neteurekalert.orgnih.gov Click chemistry is a concept that emphasizes the use of highly reliable, efficient, and specific reactions for the rapid synthesis of new compounds. rsc.org SuFEx chemistry leverages the high stability and specific reactivity of the S(VI)-F bond. researchgate.net Unlike sulfonyl chlorides, sulfonyl fluorides are generally stable to hydrolysis but can be activated to react efficiently with silyl (B83357) ethers, amines, and other nucleophiles under specific catalytic conditions. nih.govcshl.edu
This development has catapulted sulfonyl fluorides from being niche reagents to becoming central players in materials science, drug discovery, and chemical biology. eurekalert.orgccspublishing.org.cn Ongoing research focuses on developing new and more efficient methods for synthesizing sulfonyl fluorides and expanding the scope of SuFEx reactions. researchgate.netresearchgate.net Recent advancements include the development of accelerated SuFEx click chemistry (ASCC), which utilizes synergistic catalysts to achieve faster reactions with lower catalyst loadings, further enhancing the utility of this powerful chemical transformation. cshl.edunih.gov
Structure
3D Structure
Properties
CAS No. |
2169128-34-9 |
|---|---|
Molecular Formula |
C8H8FNO2S |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 |
InChI Key |
BOFQQSGOUFTRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydro 1h Indole 5 Sulfonyl Fluoride and Analogues
Direct Synthesis Approaches
Direct synthesis approaches focus on the introduction of the sulfonyl fluoride (B91410) group onto a pre-existing aromatic or heteroaromatic ring. These methods are crucial for the late-stage functionalization of complex molecules.
Oxidation and Fluorination Strategies from Precursors
The synthesis of sulfonyl fluorides can be achieved through the oxidation and subsequent fluorination of various sulfur-containing precursors. One common strategy involves the conversion of sulfonic acids or their salts into sulfonyl fluorides. nih.govrsc.orgrsc.org This transformation often requires a two-step process, starting with the formation of an intermediate sulfonyl chloride, which is then subjected to a halogen exchange reaction. rsc.orgrsc.org More direct, one-pot procedures have also been developed. For instance, the use of reagents like Xtalfluor-E® allows for the direct deoxyfluorination of both aryl and alkyl sulfonic acids and their sodium salts, providing sulfonyl fluorides in moderate to high yields. nih.govrsc.orgrsc.org Another approach utilizes thionyl fluoride, which has proven effective for the deoxyfluorination of both aliphatic and aromatic sulfonic acid substrates. nih.govrsc.orgrsc.org
Thiols and disulfides also serve as viable starting materials for the synthesis of sulfonyl fluorides through oxidative coupling with a fluoride source. semanticscholar.orgnih.gov This method is advantageous as it employs readily available precursors. The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which is then further oxidized and coupled with a fluoride source like potassium fluoride (KF). nih.gov Mechanistic studies suggest the formation of sulfenyl fluoride and sulfinyl fluoride intermediates during this process. nih.gov
A summary of representative oxidation and fluorination strategies is presented below:
| Starting Material | Reagents | Key Features | Yield Range (%) | Citations |
| Sulfonic Acids/Salts | Xtalfluor-E® | Bench-stable solid reagent, milder conditions | 41-94 | nih.govrsc.orgrsc.org |
| Sulfonic Acids/Salts | Thionyl Fluoride | Effective for aliphatic and aromatic substrates | 90-99 | nih.govrsc.orgrsc.org |
| Thiols/Disulfides | KF (electrochemical) | Mild, environmentally friendly, no external oxidant | Good | semanticscholar.orgnih.gov |
Palladium-Catalyzed Synthetic Routes to Sulfonyl Fluorides
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of sulfonyl fluorides from aryl halides. rsc.orgnih.govrsc.orgsemanticscholar.orgacs.org These methods offer excellent functional group tolerance and can be applied to complex molecules, including active pharmaceutical ingredients. rsc.orgnih.govsemanticscholar.org A common approach involves a one-pot process where an aryl bromide or iodide is first subjected to a palladium-catalyzed sulfonylation using a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). rsc.orgnih.govsemanticscholar.orgacs.org The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the desired sulfonyl fluoride. rsc.orgnih.govrsc.orgsemanticscholar.orgacs.org
This palladium-catalyzed methodology has been successfully applied to a wide range of aryl and heteroaryl bromides, demonstrating its versatility. rsc.orgnih.govsemanticscholar.org Furthermore, the reaction conditions can be adapted for use with aryl thianthrenium salts, employing sodium dithionite (B78146) as an inexpensive sulfonyl source. rsc.org
Key features of palladium-catalyzed sulfonyl fluoride synthesis:
| Substrate | Catalyst System | SO2 Source | Fluorine Source | Key Advantages | Citations |
| Aryl Bromides | PdCl2(AmPhos)2 | DABSO | NFSI | One-pot, good functional group tolerance | rsc.orgnih.govsemanticscholar.org |
| Aryl Iodides | Pd(OAc)2/CataCXium A | DABSO | Selectfluor | Versatile for diverse aryl iodides | acs.org |
| Aryl Thianthrenium Salts | Palladium Catalyst | Na2S2O4 | NFSI | Utilizes inexpensive sulfonyl source | rsc.org |
Electrochemical Synthesis Protocols for Sulfonyl Derivatives
Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl derivatives, as they often avoid the need for chemical oxidants or reductants. nih.govnih.govrsc.orgrsc.orgacs.org The electrochemical synthesis of sulfonyl fluorides has been achieved from sulfonyl hydrazides. rsc.orgacs.org In this process, the sulfonyl hydrazide is oxidized to generate a sulfonyl radical, which then reacts with a fluoride source, such as Et3N·3HF. rsc.orgacs.org The reaction is typically carried out in an undivided cell under a constant current, with a redox catalyst like n-Bu4NI. rsc.orgacs.org This method is suitable for a variety of aryl sulfonyl hydrazides. acs.org
Electrosynthesis can also be employed to generate other sulfonyl derivatives. For example, sulfinic and sulfonic esters can be synthesized from sulfonyl hydrazides by reacting them with trialkyl orthoformates or alcohols, respectively, under electrochemical conditions. rsc.org The reaction pathway is believed to involve the formation of sulfonyl radicals through electrochemical oxidation. rsc.org
Synthesis of 2,3-Dihydroindole Scaffolds
The 2,3-dihydroindole, or indoline (B122111), core is a key structural motif in many biologically active compounds. Its synthesis can be accomplished through various strategies, including the reduction of indole (B1671886) precursors and dearomative functionalization.
Reduction of Indole and Oxindole Precursors
A straightforward method for obtaining 2,3-dihydroindoles is the reduction of the corresponding indoles or oxindoles. nih.govnih.gov The direct reduction of indoles often requires the presence of an activating group on the indole ring. nih.govnih.gov A synthetic strategy starting from polyfunctional 2-oxindoles has been proposed for the synthesis of new 2,3-dihydroindole derivatives. nih.govnih.gov This involves the reduction of functional groups within the 2-oxindole molecule using various boron hydrides. nih.govnih.gov For instance, the reduction of (indolin-3-yl)acetonitriles, derived from oxindoles, can yield stable 2,3-dihydroindoles. nih.gov However, in some cases, the reduction of 3-monosubstituted oxindoles can be accompanied by partial aromatization to the corresponding indole. nih.gov
Dearomative Functionalization Strategies
Dearomative functionalization of indoles offers a powerful approach to construct the 2,3-dihydroindole scaffold with concomitant introduction of substituents. nih.govnih.govsemanticscholar.org Oxidative dearomatization of indoles can lead to the formation of 2,2-disubstituted indolin-3-ones, which are valuable synthetic intermediates. nih.govsemanticscholar.org This transformation can be achieved through an oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles. nih.govsemanticscholar.org This method is characterized by its broad substrate scope and high yields. nih.govsemanticscholar.org
Electrochemical methods have also been successfully applied to the dearomative functionalization of indoles. nih.gov An electrochemical oxidative dearomatization can lead to 2,3-dialkoxy or 2,3-diazido indolines in an undivided cell at a constant current. nih.gov This operationally simple procedure avoids the use of external chemical oxidants and demonstrates excellent functional group compatibility. nih.gov The reaction is thought to proceed via the oxidation of the indole to a radical cation intermediate. nih.gov
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comacs.org This strategy is particularly valuable in medicinal chemistry and drug discovery for the rapid generation of libraries of structurally diverse compounds. nih.gov In the context of 2,3-dihydro-1H-indole (indoline) synthesis, MCRs offer a powerful tool for accessing a wide range of substituted analogues, including those bearing a sulfonyl fluoride moiety. While specific MCRs for the direct synthesis of 2,3-dihydro-1H-indole-5-sulfonyl fluoride are not extensively documented, the principles and methodologies applied to related indole and indoline structures demonstrate the potential of this approach.
The indole nucleus is a prevalent scaffold in molecules with significant biological activity, making the development of efficient synthetic routes to its derivatives a key area of research. bohrium.comnih.gov MCRs involving indoles often capitalize on the nucleophilic character of the C3 position to react with various electrophiles generated in situ. researchgate.net These reactions can lead to the formation of multiple new bonds and the creation of complex heterocyclic systems in a convergent and environmentally friendly manner. nih.govrsc.org
A notable example of a multicomponent reaction for the synthesis of indole-containing compounds with a sulfonyl fluoride group involves the one-pot reaction of salicylaldehyde, 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF), and indole. researchgate.net This reaction highlights the feasibility of incorporating a sulfonyl fluoride-bearing component into an MCR to generate complex heterocyclic structures.
Furthermore, catalyst-free, three-component reactions have been developed for the efficient synthesis of functionalized dihydro-1H-indol-4(5H)-ones from 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones. bohrium.com This demonstrates the utility of MCRs in constructing the dihydroindole core under mild conditions and with high yields. Such a strategy could potentially be adapted to incorporate a sulfonyl fluoride-functionalized starting material.
The following table summarizes a representative multicomponent reaction for the synthesis of a functionalized indole derivative, illustrating the general approach.
Table 1: Example of a Three-Component Reaction for the Synthesis of Indole Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield | Reference |
|---|
This methodology, which forms two new carbon-carbon bonds and one new carbon-nitrogen bond in a single operation, showcases the power of MCRs in rapidly building molecular complexity. nih.gov
Another relevant MCR involves the synthesis of indolyl-4H-chromene-3-sulfonyl fluorides. Although this yields an indole rather than a dihydroindole, it directly incorporates the sulfonyl fluoride moiety, a key structural feature of the target compound.
Table 2: Multicomponent Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield | Reference |
|---|
The development of MCRs for the direct synthesis of this compound and its analogues remains an active area of research. The existing literature on MCRs for indole and dihydroindole synthesis provides a strong foundation for the future design of efficient and convergent synthetic routes to this important class of compounds.
Reactivity Profiles and Mechanistic Investigations
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Since its introduction by Sharpless and coworkers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation. nih.gov It relies on the selective activation of the high oxidation state sulfur-fluoride bond for exchange reactions with nucleophiles. nih.gov This chemistry is noted for its simplicity, high yields, and compatibility with aqueous environments. sigmaaldrich.com
The core of SuFEx reactivity lies in a nucleophilic addition-elimination mechanism at the sulfur center. The sulfonyl fluoride group (–SO₂F) is generally stable but can be activated to react with nucleophiles. sigmaaldrich.comnih.gov This activation often involves Lewis bases or other catalysts that facilitate the departure of the fluoride ion. nih.govnih.gov For instance, the combination of calcium triflimide (Ca(NTf₂)₂) and DABCO has been shown to effectively activate sulfonyl fluorides for reactions with amines at room temperature, proceeding through an N-sulfonyl-DABCO salt intermediate. nih.gov
The stability and reactivity of sulfonyl fluorides are well-balanced. They are resistant to reduction and thermolysis, and unlike sulfonyl chlorides, they react chemoselectively at the sulfur atom, avoiding unwanted side reactions. sigmaaldrich.com The reaction is often accelerated by organosuperbases like DBU, BTMG, and MTBD. nih.gov
SuFEx chemistry exhibits broad substrate scope and excellent functional group tolerance. nih.gov A variety of nucleophiles, including amines, phenols, and thiols, can participate in these reactions. nih.govresearchgate.netsci-hub.se The reaction conditions are generally mild, allowing for the presence of various functional groups, which is particularly valuable in the late-stage modification of complex molecules like pharmaceuticals and natural products. nih.gov
However, the electronic nature of the substituents on the sulfonyl fluoride can influence the reaction rate. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may slow it down or necessitate more forcing conditions. nih.govchemrxiv.org For example, the electron-rich nature of a 2-aminothiazole (B372263) ring can deactivate the electrophilic sulfur, making the S-F exchange more challenging. chemrxiv.org
Table 1: Representative SuFEx Reactions with Varied Nucleophiles
| Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |
| Amines | Ca(NTf₂)₂/DABCO, rt | Sulfonamide | High | nih.gov |
| Phenols | BTMG, MeCN, rt | Sulfonate Ester | Good | researchgate.net |
| Secondary Amines | DBU, rt | Sulfamide (B24259) | High | nih.gov |
Radical-Mediated Transformations
Beyond its utility in SuFEx chemistry, the sulfonyl fluoride moiety can be a precursor to sulfonyl radicals, opening up avenues for carbon-sulfur bond formation through radical-mediated processes.
Generating sulfonyl radicals (RSO₂•) from highly stable sulfonyl fluorides is challenging due to the high S-F bond strength. nih.gov Recent advancements have utilized photoredox catalysis in combination with organosuperbases like DBU to overcome this hurdle. nih.gov Under visible light irradiation, an activated intermediate, formed from the interaction of the sulfonyl fluoride and the superbase, can be converted to the corresponding sulfonyl radical. nih.gov These radicals can then engage in various transformations. nih.govrsc.orgrsc.org
Once generated, sulfonyl radicals derived from precursors like 2,3-dihydro-1H-indole-5-sulfonyl fluoride can initiate cascade and annulation reactions. These reactions are powerful tools for constructing complex molecular architectures, such as spiro[indole-3,3'-pyrrolidines] and quinoline (B57606) derivatives, in a single step. nih.govresearchgate.netnih.gov For example, a sulfonyl radical can add to an alkene, and the resulting carbon-centered radical can undergo further cyclization or functionalization, leading to the formation of intricate ring systems. nih.govresearchgate.net
Table 2: Examples of Radical-Mediated Reactions
| Reaction Type | Initiator/Conditions | Key Intermediate | Product Class | Reference |
| Sulfonylation of Alkenes | Photocatalyst/DBU | Sulfonyl Radical | Vinyl Sulfones | nih.gov |
| Cascade Cyclization | Copper-promoted | Sulfonyl Radical | (2-Indolinyl)methylated hydrofullerenes | nih.gov |
| Annulation-Iodosulfonylation | Electrochemical | Sulfonyl Radical | Spirocyclohexadienone-indenes | researchgate.net |
Electrophilic and Nucleophilic Reactivity of the 2,3-dihydro-1H-indole Moiety
The 2,3-dihydro-1H-indole (indoline) core of the molecule also possesses its own distinct reactivity. While the indole (B1671886) ring system is typically electron-rich and acts as a nucleophile, the presence of a strong electron-withdrawing group like sulfonyl fluoride on the benzene (B151609) ring modifies this behavior. sci-hub.se
The sulfonyl fluoride group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack, a reactivity not typical for unsubstituted indoles. sci-hub.se Conversely, the nitrogen atom of the indoline (B122111) can still exhibit nucleophilic character, although this is tempered by the electron-withdrawing effect of the sulfonyl group. The positions on the indoline ring, particularly those not directly influenced by the sulfonyl group, can undergo electrophilic substitution, although the reaction conditions might need to be adjusted to overcome the deactivating effect. nih.gov
The interplay between the electrophilic sulfonyl group and the nucleophilic potential of the indoline nitrogen allows for a range of synthetic manipulations, further highlighting the versatility of this compound as a synthetic intermediate.
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
The structural confirmation of 2,3-dihydro-1H-indole-5-sulfonyl fluoride (B91410) relies heavily on one-dimensional and two-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum provides crucial information about the hydrogen atoms in the molecule. The aliphatic protons of the dihydroindole ring at positions C2 and C3 typically appear as triplets in the range of 3-5 ppm. The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing sulfonyl fluoride group.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts for the carbons in the dihydroindole core are characteristic, with the aromatic carbons appearing in the downfield region (110-150 ppm) and the aliphatic carbons at C2 and C3 appearing more upfield. The carbon atom attached to the sulfonyl fluoride group (C5) shows a distinct chemical shift due to the strong deshielding effect of the sulfonyl group.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. It provides a highly sensitive and specific signal for the fluorine atom in the sulfonyl fluoride group. The chemical shift of the fluorine nucleus is characteristic of sulfonyl fluorides and typically appears as a singlet, providing unambiguous evidence for the presence of the -SO₂F moiety. For example, the ¹⁹F NMR chemical shift for p-toluenesulfonyl fluoride is reported at 65.9 ppm.
The following table summarizes representative NMR data for moieties related to the target compound, as direct experimental data for 2,3-dihydro-1H-indole-5-sulfonyl fluoride is not extensively published.
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 7.0 - 8.0 |
| Aliphatic N-CH₂- | ~3.5 - 4.5 | |
| Aliphatic -CH₂-CH₂- | ~3.0 - 3.5 | |
| ¹³C | Aromatic C-SO₂ | ~130 - 140 |
| Aromatic C-H | ~110 - 130 | |
| Aliphatic N-CH₂ | ~45 - 55 | |
| Aliphatic CH₂ | ~25 - 35 | |
| ¹⁹F | Ar-SO₂F | ~65 - 70 |
This is an interactive data table. The values are representative and collated from various sources on similar functional groups.
The five-membered ring of the 2,3-dihydro-1H-indole system is not planar and can adopt various envelope or twist conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the spatial proximity of protons. mdpi.com By analyzing cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of substituents and the preferred conformation of the ring system in solution. researchgate.net
Furthermore, the measurement of vicinal proton-proton coupling constants (³JHH) can provide valuable information about dihedral angles, which in turn helps to define the molecule's conformation. nih.gov For this compound, the coupling constants between the protons on C2 and C3 would be particularly informative for characterizing the puckering of the pyrrolidine (B122466) ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related indole (B1671886) and sulfonyl-containing structures allows for a reliable prediction of its key structural features. mdpi.commdpi.com
For instance, the crystal structure of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione shows that the dihydroindole portion is nearly planar. researchgate.net In the case of our target molecule, the indole core is expected to be relatively flat, with the sulfonyl fluoride group extending from the benzene ring. The geometry around the sulfur atom would be tetrahedral. Intermolecular interactions, such as hydrogen bonding involving the N-H group and C-H···O or C-H···F contacts, would likely play a significant role in the crystal packing. mdpi.com
The table below presents typical crystallographic parameters for related heterocyclic compounds.
| Parameter | Example Compound | Value | Source |
| Crystal System | Substituted triazolopyridazinoindole | Triclinic | mdpi.com |
| Space Group | Substituted triazolopyridazinoindole | P-1 | mdpi.com |
| Unit Cell a (Å) | Substituted triazolopyridazinoindole | 5.9308(2) | mdpi.com |
| Unit Cell b (Å) | Substituted triazolopyridazinoindole | 10.9695(3) | mdpi.com |
| Unit Cell c (Å) | Substituted triazolopyridazinoindole | 14.7966(4) | mdpi.com |
| Angle α (°) | Substituted triazolopyridazinoindole | 100.5010(10) | mdpi.com |
| Angle β (°) | Substituted triazolopyridazinoindole | 98.6180(10) | mdpi.com |
| Angle γ (°) | Substituted triazolopyridazinoindole | 103.8180(10) | mdpi.com |
This is an interactive data table based on published data for a related complex heterocyclic system.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that would likely be used to generate the molecular ion of this compound.
The fragmentation of indole derivatives in tandem mass spectrometry (MS/MS) can be complex, often involving rearrangements of the heterocyclic ring. nih.gov For this compound, characteristic fragmentation pathways would include:
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds, leading to a fluorinated indole radical cation.
Cleavage of the S-F bond: Loss of a fluorine radical.
Cleavage of the C-S bond: Loss of the entire -SO₂F group.
Ring fragmentation: Cleavage of the dihydroindole ring system.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. For the related compound 1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride, the predicted CCS for the [M+H]⁺ adduct is 148.7 Ų. uni.lu
| Ion | Proposed Formula | Expected m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₈H₉FNO₂S]⁺ | 218.03 | Molecular Ion |
| [M-SO₂]⁺ | [C₈H₈FN]⁺ | 137.06 | Loss of sulfur dioxide |
| [M-F]⁺ | [C₈H₈NO₂S]⁺ | 198.02 | Loss of fluorine radical |
| [M-SO₂F]⁺ | [C₈H₈N]⁺ | 118.07 | Cleavage of the C-S bond |
This is an interactive data table of predicted fragmentation patterns.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into molecular structure, reactivity, and spectroscopic properties. researchgate.net
DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. By using functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or larger), it is possible to:
Optimize the molecular geometry: Predict bond lengths, bond angles, and dihedral angles, which can be compared with X-ray crystallography data. mdpi.com
Calculate spectroscopic properties: Predict NMR chemical shifts and vibrational frequencies (IR and Raman), aiding in the interpretation of experimental spectra. researchgate.net
Analyze frontier molecular orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. growingscience.comnih.gov
Map the Molecular Electrostatic Potential (MESP): The MESP surface identifies electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
Model reaction mechanisms: DFT can be used to calculate the energies of transition states and intermediates, providing a detailed understanding of reaction pathways involving the sulfonyl fluoride group. acs.org
| Computational Method | Application | Information Gained |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry Optimization | Predicted bond lengths, angles, and conformations. mdpi.com |
| TD-DFT | UV-Vis Spectra Prediction | Electronic transition energies and oscillator strengths. growingscience.com |
| GIAO-DFT | NMR Chemical Shift Prediction | Theoretical NMR shifts to compare with experimental data. mdpi.com |
| Fukui Function Analysis | Reactivity Prediction | Identification of the most reactive sites within the molecule. nih.gov |
This is an interactive data table summarizing common computational approaches.
Molecular Modeling and Docking Simulations for Interaction Studies
Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these methods are crucial for understanding its potential as a targeted covalent inhibitor. The sulfonyl fluoride moiety (-SO₂F) is an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues within a protein's binding site, such as lysine (B10760008), tyrosine, or serine. nih.govnih.gov This potential for covalent modification makes computational studies essential for predicting binding affinity, selectivity, and the specific interactions that precede the covalent reaction.
The process typically begins with a high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy. A 3D model of the ligand, this compound, is then generated and placed into the defined binding site of the protein. Docking algorithms then explore a vast conformational space, sampling numerous orientations and conformations of the ligand within the binding site to identify the most energetically favorable binding poses.
Detailed Research Findings
While specific, published docking studies focusing exclusively on this compound are not abundant, research on closely related analogs provides significant insight into the probable interaction patterns. For instance, a study on covalent inhibitors for the malarial kinase PfCLK3 involved the design and computational analysis of a 3,5-substituted indole regioisomer bearing a sulfonyl fluoride. chemrxiv.org This analog was designed to target a catalytic lysine residue within the kinase's active site, a common strategy for kinase inhibitors. chemrxiv.org
In such studies, the indole scaffold serves as a recognition element, forming non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the protein that correctly orient the sulfonyl fluoride warhead. The docking simulations in the PfCLK3 study were used to confirm that the indole-based sulfonyl fluoride could fit within the ATP-binding pocket and position the electrophilic sulfur atom in close proximity to the nucleophilic ε-amino group of the target lysine. chemrxiv.org The primary goal of these simulations is to assess the geometric feasibility and energetic favorability of the pre-covalent binding state, which is a prerequisite for an efficient covalent reaction.
The key outputs from these simulations include the binding energy (or a docking score), which estimates the affinity of the ligand for the protein, and the detailed intermolecular interactions. These interactions are critical for understanding the basis of molecular recognition and for designing future analogs with improved potency and selectivity.
Below is a representative data table illustrating the types of results generated from a molecular docking simulation for an indole sulfonyl fluoride compound targeting a protein kinase.
| Target Protein | Ligand (Analog) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| PfCLK3 Kinase | 3,5-substituted indole sulfonyl fluoride | Not specified | Catalytic Lysine | Covalent (predicted) |
| PfCLK3 Kinase | 3,5-substituted indole sulfonyl fluoride | Not specified | Hinge region residues | Hydrogen Bonding |
| PfCLK3 Kinase | 3,5-substituted indole sulfonyl fluoride | Not specified | Hydrophobic pocket residues | Hydrophobic Interactions |
This table is illustrative of the data typically generated in molecular docking studies of similar compounds, based on descriptions of covalent inhibitor design. chemrxiv.org
These computational predictions are invaluable for prioritizing compounds for chemical synthesis and biological testing, thereby accelerating the discovery of novel probes and therapeutic agents. The insights gained from molecular modeling guide the rational design of molecules like this compound to achieve high affinity and specific reactivity towards a desired biological target. wuxiapptec.com
Applications in Advanced Organic Synthesis
Construction of Complex Heterocyclic Architectures
The indole (B1671886) nucleus is a well-established "privileged structure" in medicinal chemistry and serves as a foundational building block for a vast array of complex heterocyclic systems. sigmaaldrich.comsrdorganics.com Synthetic strategies that convert indole derivatives into more elaborate structures, such as carbazoles, are of great importance for accessing molecules with significant biological activity and material properties. acs.org For instance, methods like the palladium-catalyzed formal [5+1] cyclization of 3-vinylindoles with diazo compounds have been developed to construct functionalized carbazoles. acs.org
While direct examples initiating from 2,3-dihydro-1H-indole-5-sulfonyl fluoride (B91410) are specific, its structure is primed for such transformations. The indoline (B122111) core can be dehydrogenated to the corresponding indole, which can then be used in reactions to build fused systems. For example, synthetic sequences starting from simple indoles have been designed to create highly functionalized enolate esters, which are key precursors for heteropolycyclic compounds. nih.gov The presence of the sulfonyl fluoride group on the indole's benzene (B151609) ring offers a stable, yet reactive, site for subsequent derivatization after the core heterocyclic architecture has been assembled. This allows for the integration of the indoline-based structure into larger molecular frameworks.
General strategies for building complex heterocycles often involve the use of versatile building blocks in multi-step sequences or one-pot reactions. researchgate.net The 2,3-dihydro-1H-indole-5-sulfonyl fluoride molecule contains both a modifiable heterocyclic system and a robust connective handle (the sulfonyl fluoride), positioning it as a valuable starting material for the synthesis of complex, polyfunctional molecules.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful synthetic paradigm that aims to introduce chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules like natural products and drug candidates without de novo synthesis. nih.govwikipedia.org This approach is crucial for exploring structure-activity relationships (SAR) and improving the properties of bioactive compounds. acs.org The sulfonyl fluoride group is an ideal handle for LSF due to its remarkable stability under many reaction conditions and its specific, triggerable reactivity with nucleophiles.
The sulfonyl fluoride moiety of this compound is a prime connector for SuFEx click chemistry, a set of reactions known for their reliability and high efficiency. monash.edusigmaaldrich.com This allows the indoline portion of the molecule to be covalently linked to a wide range of bioactive compounds and natural products that contain nucleophilic groups (e.g., phenols, amines, thiols).
This strategy has been effectively demonstrated in the modification of complex biomolecules. For example, ribonucleosides bearing primary amine groups have been successfully functionalized with a sulfamoyl fluoride handle. semanticscholar.org These modified nucleosides, termed SuFNucs, can then undergo a subsequent SuFEx reaction with various amines to create a library of sulfamide (B24259) derivatives. semanticscholar.org This highlights a powerful method for creating bioconjugates or modifying the properties of nucleoside-based drugs. The principle is broadly applicable; by treating a bioactive molecule containing a primary or secondary amine with this compound under appropriate activation, one could generate novel sulfonamide derivatives, wedding the indoline scaffold to the original molecule.
The following table showcases representative conditions for the SuFEx reaction, illustrating the modification of functionalized nucleosides, a process analogous to how this compound could be used to modify other bioactive amines.
| Starting Material (SuFNuc) | Amine Nucleophile | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Guanosine derivative (2) | Benzylamine | Ca(NTf2)2, DABCO, DCM/THF | Sulfamide-functionalized Guanosine | 72% | semanticscholar.org |
| Guanosine derivative (2) | Pyrrolidine (B122466) | Ca(NTf2)2, DABCO, DCM/THF | Sulfamide-functionalized Guanosine | 70% | semanticscholar.org |
| Guanosine derivative (2) | Morpholine | Ca(NTf2)2, DABCO, DCM/THF | Sulfamide-functionalized Guanosine | 64% | semanticscholar.org |
| Guanosine derivative (2) | Proline methyl ester | Ca(NTf2)2, DABCO, DCM/THF | Sulfamide-functionalized Guanosine | 43% | semanticscholar.org |
The same SuFEx reactivity that is valuable in medicinal chemistry is also a powerful tool in materials science. nih.gov The ability of the sulfonyl fluoride group to react efficiently with phenols and amines to form stable sulfonate and sulfonamide linkages has been harnessed to create novel polymers. nih.gov Materials such as polysulfates and polysulfonates, built via step-growth polymerization using SuFEx chemistry, have shown unique properties, including enhanced chemical durability compared to traditional polycarbonates. nih.gov
This compound can be envisioned as a functional monomer or a surface modification agent in this context. If copolymerized with a di- or poly-functional nucleophile (e.g., a bisphenol), it would incorporate the indoline unit as a pendant group along the polymer backbone. This could imbue the resulting material with the specific electronic or binding properties of the indoline scaffold. Alternatively, the compound could be used to functionalize the surface of a material that has available nucleophilic sites, altering its surface properties like hydrophobicity, conductivity, or biocompatibility. The robustness of the SuFEx reaction makes it suitable for creating well-defined, functional materials. nih.gov
Catalyst Development and Methodological Advancements Facilitated by the Compound
The introduction and popularization of SuFEx chemistry represents a significant methodological advancement in chemical synthesis. monash.edunih.gov this compound is a direct participant in this advancement, serving as an electrophilic building block. The development of SuFEx has provided chemists with a new, highly reliable "click" reaction for forming strong covalent bonds under mild conditions. sigmaaldrich.com
Recent research has focused on enhancing and controlling the reactivity of the S(VI)-F bond, leading to further methodological progress. While inherently stable, the sulfonyl fluoride group can be activated for reaction with nucleophiles. A unified strategy using calcium triflimide (Ca(NTf2)2) and an amine mediator like DABCO has been developed to activate sulfonyl fluorides for reaction with amines at room temperature. nih.gov This catalytic method significantly improves the conditions for forming sulfonamides, making the process more efficient and broadly applicable. For instance, this system was shown to convert phenylsulfonyl fluoride to the corresponding sulfonamide in 94% yield in under 30 minutes at room temperature, a significant improvement over previous methods that required elevated temperatures and longer reaction times. nih.gov
The table below summarizes the conditions for this advanced SuFEx methodology, which is directly applicable to compounds like this compound.
| S(VI) Fluoride Substrate | Amine Nucleophile | Activation System | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylsulfonyl fluoride | 4-Methoxybenzylamine | Ca(NTf2)2, DABCO | Room Temp | Sulfonamide | 94% | nih.gov |
| Fluorosulfate | 4-Methoxybenzylamine | Ca(NTf2)2, DABCO | Room Temp | Sulfamate | 94% | nih.gov |
| Sulfamoyl fluoride | 4-Methoxybenzylamine | Ca(NTf2)2, DABCO | Room Temp | Sulfamide | 99% | nih.gov |
These advancements in reaction methodology expand the utility of sulfonyl fluoride-containing building blocks, providing chemists with more refined and efficient tools for molecular construction. The development of new, highly reactive solid reagents that can deliver the "F-SO2+" group also represents a significant step forward, offering alternatives to gaseous sulfuryl fluoride and expanding the scope of SuFEx reactions. researchgate.net
Applications in Medicinal Chemistry and Chemical Biology Research
Design and Synthesis of Chemically Diverse Ligands for Molecular Targets
The 2,3-dihydro-1H-indole scaffold serves as a valuable starting point for the rational design and synthesis of chemically diverse ligands aimed at various molecular targets. rsc.org Medicinal chemists utilize this core structure to create libraries of compounds by introducing different substituents on the indoline (B122111) ring and the sulfonyl fluoride (B91410) moiety. This approach allows for the exploration of a broad chemical space to identify molecules with desired biological activities.
The synthesis of such ligands often involves multi-step reaction sequences. For instance, new benzenesulfonamide (B165840) derivatives containing a 1,2,4-triazole (B32235) ring have been synthesized with the goal of developing novel antimalarial prototypes. nih.gov The process can start with the reaction of aminoguanidine (B1677879) with an appropriate organic acid, followed by treatment with a sulfonyl chloride in the presence of a base to yield the final sulfonamide derivatives. nih.gov Similarly, the synthesis of novel isatin (B1672199) derivatives bearing a sulfonyl group has been undertaken to create broad-spectrum antiviral agents. nih.gov These synthetic strategies highlight the modular nature of the indoline sulfonyl scaffold, which enables the systematic modification of its structure to optimize interactions with biological targets. mdpi.com
The table below showcases examples of chemically diverse ligands synthesized from related indole (B1671886) or indoline scaffolds, illustrating the variety of functional groups that can be incorporated.
| Compound Class | Synthetic Approach | Target Application | Reference |
| 1H-1,2,4-triazol-3-yl benzenesulfonamides | Reaction of 3-amine-1H-1,2,4-triazole with sulfonyl chlorides | Antimalarial | nih.gov |
| 5-(...sulfonyl)indoline-2,3-dione derivatives | Multi-step synthesis starting from isatin | Antiviral | nih.govmdpi.com |
| 2,3-dihydroindole derivatives | Reduction of functionalized 2-oxindoles | Neuroprotective agents | mdpi.com |
| 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles | Reaction of chromene-3-carboxylic acids with acyl bromides | Anti-cancer | rsc.org |
Development of Covalent Chemical Probes
The sulfonyl fluoride moiety is a privileged electrophile for creating covalent chemical probes. sigmaaldrich.com Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a wider range of nucleophilic amino acid side chains, including tyrosine, lysine (B10760008), histidine, serine, and threonine. nih.govrsc.org This expanded reactivity significantly broadens the scope of proteins that can be targeted covalently, offering advantages such as increased potency, enhanced selectivity, and prolonged duration of action. rsc.org The 2,3-dihydro-1H-indole-5-sulfonyl fluoride framework is thus an excellent foundation for developing such probes.
For example, sulfonyl fluoride probes have been developed to covalently target a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.orgnih.govnih.gov By modifying the indoline or isoindoline (B1297411) scaffold attached to the sulfonyl fluoride "warhead," researchers can fine-tune the probe's binding affinity and cellular activity. rsc.orgnih.gov
Affinity labeling is a powerful technique used to identify and study the binding sites of ligands on their protein targets. Probes based on the this compound scaffold are well-suited for this purpose. The indoline portion of the molecule can be designed to have an affinity for a specific protein's binding pocket, guiding the reactive sulfonyl fluoride group to that location. nih.gov Upon binding, the sulfonyl fluoride forms a stable covalent bond with a nearby nucleophilic amino acid residue, permanently "labeling" the protein.
This covalent labeling is highly efficient and selective. nih.gov Studies have shown that aryl sulfonyl fluorides can be more effective for affinity labeling and enrichment of target proteins from complex cell lysates compared to traditional photoaffinity probes. nih.gov This technique is particularly valuable for studying protein-protein interactions (PPIs), where probes can be designed to mimic one of the interacting partners and covalently trap the other. nih.govrsc.org The stable nature of the resulting complex facilitates its isolation and analysis.
A significant challenge in drug discovery is identifying the specific protein targets responsible for a drug's therapeutic effects or off-target toxicities. Covalent probes derived from scaffolds like this compound are instrumental in addressing this challenge through chemical proteomics. nih.gov
The methodology involves treating a complex biological sample, such as a cell lysate, with a probe that often includes a "handle" (e.g., an alkyne or biotin (B1667282) tag) for subsequent enrichment. nih.gov The probe covalently binds to its target proteins. These labeled proteins can then be selectively pulled out of the mixture using the handle. Finally, mass spectrometry is used to identify the captured proteins. This approach has been successfully used to identify numerous protein hits that were not discovered using other types of chemical probes, demonstrating the unique utility of sulfonyl fluorides in target discovery. nih.gov Chemical proteomics with sulfonyl fluoride probes has revealed selective labeling of functionally important tyrosine residues in enzymes like glutathione (B108866) transferases, illustrating the power of this method to map functional sites across the proteome. nih.gov
Scaffold for Structure-Activity Relationship (SAR) Studies in Ligand Design
The this compound structure provides a rigid and synthetically tractable scaffold for conducting detailed structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the substituents on the indoline ring, researchers can probe how changes in steric and electronic properties affect a ligand's binding affinity and functional activity. nih.govmdpi.com
For instance, in the development of cereblon modulators, SAR studies on isoindoline-based sulfonyl fluorides revealed that small structural changes could significantly impact binding potency and the degradation of target proteins. nih.gov The incorporation of the sulfonyl fluoride group itself can sometimes rescue the binding affinity of analogs that would otherwise be inactive. nih.gov Similarly, SAR studies on isatin derivatives have been crucial for optimizing their antiviral activity, leading to the identification of compounds with potent inhibitory effects in the nanomolar range. nih.govmdpi.com These studies provide a deeper understanding of the molecular interactions between the ligand and its target, guiding the design of more effective therapeutic agents. nih.gov
The table below summarizes findings from an SAR study on antiviral isatin derivatives, showing how different substitutions impact activity against various viruses.
| Compound | Substitution on Isatin Scaffold | IC₅₀ against H1N1 (µM) | IC₅₀ against HSV-1 (µM) | IC₅₀ against COX-B3 (µM) | Reference |
| 4 | N-substitution with 4-fluorophenyl | 0.0087 | 0.0121 | 0.0092 | nih.govmdpi.com |
| 5 | N-substitution with 4-chlorophenyl | 0.0123 | 0.0022 | 0.0101 | nih.govmdpi.com |
| 6b | Schiff base with 4-aminobenzoic acid | 0.0051 | 0.0198 | 0.0176 | nih.govmdpi.com |
| 9 | Schiff base with 4,4'-sulfonyldianiline | 0.0027 | 0.0098 | 0.0112 | nih.govmdpi.com |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Exploitation as an Intermediate for Pharmaceutical Precursors
The this compound molecule is a valuable intermediate in the synthesis of more complex pharmaceutical precursors. Its functional groups—the sulfonyl fluoride and the indoline nitrogen—can be readily transformed into other chemical moieties, allowing for the construction of a wide array of drug-like molecules.
The sulfonyl fluoride group can be converted into sulfonamides, which are a common feature in many approved drugs. The synthesis of these derivatives is often straightforward, involving the reaction of the sulfonyl fluoride with a primary or secondary amine. nih.gov Furthermore, the indoline ring system itself is a privileged structure in medicinal chemistry, and methods for its synthesis and functionalization are well-established. For example, 2,3-dihydroindoles can be prepared by the reduction of corresponding indole or 2-oxindole precursors. mdpi.com The sulfonyl fluoride moiety plays a critical role in certain synthetic transformations, such as the deoxyazidation of alcohols, where it facilitates the efficient conversion to organic azides, which are themselves important precursors for click chemistry applications. nih.gov This versatility makes this compound and related structures attractive building blocks for the synthesis of novel therapeutic agents.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
General methods for the synthesis of aryl sulfonyl fluorides are well-established, often proceeding through the corresponding sulfonyl chlorides or sulfonic acids. Recent advancements focus on improving efficiency and sustainability. For instance, electrochemical methods that couple thiols or disulfides with a fluoride (B91410) source like potassium fluoride represent a mild and environmentally benign approach. sigmaaldrich.combldpharm.com These reactions can often be performed at room temperature without the need for harsh oxidants. sigmaaldrich.com Other modern techniques include mechanochemical synthesis, which uses ball milling to create sulfonyl fluorides from stable sulfur(VI) imidazoles under solvent-free conditions, enhancing the sustainability of the process.
However, specific literature detailing the application of these novel methodologies for the efficient and sustainable synthesis of 2,3-dihydro-1H-indole-5-sulfonyl fluoride from its precursors is not available. While a standard synthesis might involve the conversion of a corresponding aryl bromide or the diazotization of an aniline (B41778) followed by a sulfonyl chloride formation and subsequent fluorination, optimized, sustainable, or novel protocols for this specific indoline (B122111) derivative are not documented in the searched scientific papers.
Exploration of Unconventional Reactivity Modes for Diverse Transformations
The primary reactivity mode of sulfonyl fluorides, particularly in a biological context, is their ability to act as electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sigmaaldrich.com This "click chemistry" reaction allows them to covalently bind to nucleophilic amino acid residues such as tyrosine, lysine (B10760008), serine, and histidine. Research in this area often focuses on the context-dependent reactivity of the sulfonyl fluoride warhead, influenced by the surrounding molecular scaffold.
For the indole (B1671886) portion of the molecule, unrelated research shows diverse reactivity. For example, 3-vinylindoles can undergo formal [5+1] cyclization reactions with diazo compounds to form carbazoles. Other studies have explored the ring-opening of isatin-based spiro-aziridines with indole nucleophiles.
There is, however, no specific research available that explores unconventional reactivity modes of the combined this compound molecule. Studies on how the indoline nucleus might modulate the SuFEx reactivity of the sulfonyl fluoride, or investigations into novel transformations involving both the heterocyclic ring and the sulfonyl fluoride group, are currently absent from the public domain.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in safety, efficiency, and scalability. The technology has been successfully applied to the synthesis of various sulfonyl fluorides. For example, an electrochemical synthesis of sulfonyl fluorides from thiols has been adapted to a flow process, significantly reducing reaction times from hours to minutes. Flow chemistry is also extensively used for the synthesis and derivatization of heterocyclic systems, including indoles and triazoles. Automated multi-step flow synthesis has been demonstrated for complex molecules like 2-(1H-indol-3-yl)thiazole derivatives.
Despite the clear potential for applying this technology, there are no specific reports on the integration of this compound synthesis into flow chemistry or automated platforms. Such a study would be a logical step for producing this compound or libraries of its derivatives efficiently, but the research has not yet been published.
Advanced Applications in Chemical Biology and Material Science Research
The sulfonyl fluoride moiety is a key component in the development of chemical probes for exploring biological systems. For instance, isoindoline-based sulfonyl fluorides have been developed as covalent probes to study proteins like cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is important in drug discovery. These probes help in identifying and validating new therapeutic targets.
While the general utility of sulfonyl fluorides in chemical biology is immense, and the indoline scaffold is a known "privileged" structure in medicinal chemistry, specific applications of this compound as a chemical probe or in material science are not described in the available literature. Its potential as a tool for probing specific biological targets or as a monomer for novel functional polymers remains an unexplored area of research.
Q & A
Q. What are the challenges in interpreting mass spectrometry data for sulfonyl fluoride derivatives, and how can they be resolved?
- Solutions : Use high-resolution MS (HRMS) to distinguish isotopic peaks (e.g., in sulfonyl chlorides vs. in fluorides). For fragmentation patterns, compare with databases (e.g., NIST) and validate with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
